Dichloro(pentafluorophenyl)borane
CAS No.: 830-48-8
Cat. No.: VC20680404
Molecular Formula: C6BCl2F5
Molecular Weight: 248.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 830-48-8 |
---|---|
Molecular Formula | C6BCl2F5 |
Molecular Weight | 248.77 g/mol |
IUPAC Name | dichloro-(2,3,4,5,6-pentafluorophenyl)borane |
Standard InChI | InChI=1S/C6BCl2F5/c8-7(9)1-2(10)4(12)6(14)5(13)3(1)11 |
Standard InChI Key | RBMCKUNBFWVWQJ-UHFFFAOYSA-N |
Canonical SMILES | B(C1=C(C(=C(C(=C1F)F)F)F)F)(Cl)Cl |
Introduction
Structural and Electronic Characteristics
The molecular structure of dichloro(pentafluorophenyl)borane features a boron atom bonded to two chlorine atoms and a single pentafluorophenyl group (C<sub>6</sub>F<sub>5</sub>). The pentafluorophenyl moiety exerts a pronounced electron-withdrawing effect via inductive and resonance mechanisms, significantly enhancing the Lewis acidity of the boron center. This property is critical for its ability to coordinate with electron-rich substrates, such as amines, ethers, and transition metals .
Comparative studies with related boranes highlight its distinct behavior. For instance, tris(pentafluorophenyl)borane (B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>), a well-known catalyst in olefin polymerization, exhibits higher thermal stability but reduced electrophilicity compared to dichloro(pentafluorophenyl)borane due to the absence of chlorine ligands . The table below summarizes key differences among select fluorinated arylboranes:
Compound | Formula | Lewis Acidity | Thermal Stability | Primary Applications |
---|---|---|---|---|
Dichloro(pentafluorophenyl)borane | C<sub>6</sub>F<sub>5</sub>BCl<sub>2</sub> | High | Moderate | Catalysis, Small-molecule activation |
Tris(pentafluorophenyl)borane | B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> | Moderate | High | Polymerization co-catalyst |
Boron trichloride | BCl<sub>3</sub> | Very High | Low | Friedel-Crafts alkylation |
Synthetic Methodologies
The synthesis of dichloro(pentafluorophenyl)borane typically involves the reaction of pentafluorophenyl Grignard or lithium reagents with boron trichloride (BCl<sub>3</sub>). A representative procedure is outlined below:
-
Formation of Pentafluorophenylmagnesium Bromide:
C<sub>6</sub>F<sub>5</sub>Br + Mg → C<sub>6</sub>F<sub>5</sub>MgBr -
Reaction with Boron Trichloride:
C<sub>6</sub>F<sub>5</sub>MgBr + BCl<sub>3</sub> → C<sub>6</sub>F<sub>5</sub>BCl<sub>2</sub> + MgBrCl
Reactivity and Mechanistic Insights
Dichloro(pentafluorophenyl)borane participates in three primary reaction types:
Lewis Acid-Adduct Formation
The compound forms stable adducts with Lewis bases, such as ethers or phosphines. For example, coordination with tetrahydrofuran (THF) yields [C<sub>6</sub>F<sub>5</sub>BCl<sub>2</sub>(THF)], which moderates its reactivity for controlled catalytic applications.
Electrophilic Substitution
The boron center’s electrophilicity enables halogen exchange reactions. Treatment with alkyl lithium reagents replaces chlorine ligands, generating mixed alkyl/aryl boranes:
C<sub>6</sub>F<sub>5</sub>BCl<sub>2</sub> + 2 RLi → C<sub>6</sub>F<sub>5</sub>BR<sub>2</sub> + 2 LiCl
Catalytic Activation of Small Molecules
Dichloro(pentafluorophenyl)borane activates H<sub>2</sub> and alkenes via sigma-bond metathesis. This property is exploited in hydrogenation and hydroamination reactions, where it serves as a co-catalyst alongside transition metals .
Industrial and Research Applications
Polymerization Catalysis
In Ziegler-Natta systems, dichloro(pentafluorophenyl)borane enhances the activity of metallocene catalysts by stabilizing cationic intermediates. This application is critical for producing high-density polyethylene with controlled tacticity.
Organic Synthesis
The compound facilitates Friedel-Crafts acylations and alkylations under mild conditions, outperforming traditional catalysts like AlCl<sub>3</sub> in moisture-sensitive reactions.
Coordination Chemistry
Recent studies explore its use in synthesizing zwitterionic complexes with late transition metals (e.g., Rh, Ir). These complexes exhibit unique redox properties and catalytic activity in C–H bond functionalization .
Future Directions
Ongoing research aims to optimize its catalytic efficiency in enantioselective transformations and energy storage systems. Computational modeling studies (e.g., DFT calculations) are underway to predict novel adducts and reaction pathways, potentially expanding its utility in green chemistry.
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